Product packaging for Acetonitrile 2-propanol(Cat. No.:)

Acetonitrile 2-propanol

Cat. No.: B8483956
M. Wt: 101.15 g/mol
InChI Key: FPWNQPQTICPCOM-UHFFFAOYSA-N
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Description

Evolution and Significance of Acetonitrile-2-Propanol Co-solvent Systems

The use of acetonitrile (B52724) and 2-propanol as co-solvents has evolved from their individual applications in the chemical and pharmaceutical industries. mdpi.com Acetonitrile is a widely used solvent in analytical chemistry, particularly as a mobile phase in high-performance liquid chromatography (HPLC), and in industrial processes like antibiotic manufacturing, owing to its excellent solvating capacity for a diverse range of compounds. nih.govmdpi.com 2-Propanol, also known as isopropanol (B130326), is utilized as a solvent, an extraction medium for natural products, and an antiseptic agent in pharmaceutical and cosmetic formulations. mdpi.comphyschemres.org

The significance of combining them into a binary system lies in the ability to create a solvent medium with tailored properties that are intermediate between the two pure components. This tunability is crucial in processes like crystallization, where solvent composition can dramatically affect the solubility of a compound, and in chromatography, where it influences the separation of analytes. researchgate.netnih.gov Researchers have systematically studied the physicochemical properties of these mixtures, such as density, viscosity, surface tension, and refractive indices, to understand the molecular interactions at play. researchgate.netresearchgate.netresearchgate.net These interactions, which include hydrogen bonding from 2-propanol and dipole-dipole interactions from acetonitrile, govern the macroscopic properties of the mixture and its effectiveness as a solvent for specific applications. The system's utility is further highlighted in its use as a medium for studying the solubility of various pharmaceutical compounds, providing essential data for drug development and formulation. physchemres.orghep.com.cnepa.gov

Current Trajectories in the Research of Acetonitrile-2-Propanol Mixtures

Contemporary research on acetonitrile-2-propanol binary systems is largely focused on detailed thermodynamic analysis and its application in specialized fields, particularly in the pharmaceutical and analytical sciences. A significant area of investigation involves measuring and modeling the solubility of active pharmaceutical ingredients (APIs) in these mixtures at various temperatures and compositions. For instance, studies have extensively documented the solubility of sulfonamides like sulfamethazine (B1682506) and sulfadiazine (B1682646), as well as other drugs such as trimethoprim (B1683648) and clonazepam, in acetonitrile-alcohol mixtures. physchemres.orghep.com.cnepa.govnih.govmdpi.com This research is vital for optimizing crystallization processes, which are essential for the purification and production of drugs. The dissolution process in these systems is often found to be endothermic and entropy-driven. hep.com.cnnih.gov

Another major research trajectory is the in-depth characterization of the fundamental physicochemical properties of the binary mixture itself. Scientists are conducting precise measurements of density, viscosity, speed of sound, and surface tension across the entire composition range and at different temperatures. researchgate.netresearchgate.netacs.org From these experimental data, derived thermodynamic properties such as excess molar volumes, viscosity deviations, and isentropic compressibility are calculated. researchgate.net These excess properties provide insights into the nature and strength of intermolecular interactions between acetonitrile and 2-propanol molecules, revealing deviations from ideal solution behavior.

Furthermore, the application of acetonitrile-2-propanol systems in advanced analytical techniques continues to be an active area of study. In fields like supercritical fluid chromatography (SFC), these mixtures are used as co-solvents with carbon dioxide. nih.govresearchgate.net Research in this area investigates how the co-solvent composition affects solute retention and peak shape, concluding that competition between the solute and the co-solvent molecules for adsorption sites on the stationary phase is a key factor. nih.govresearchgate.net These studies contribute to a more profound understanding of the separation mechanisms and help in developing more efficient analytical methods.

Research Findings and Data

Detailed experimental data is crucial for understanding the behavior of acetonitrile-2-propanol systems. A prominent area of study is the solubility of pharmaceutical compounds in these mixtures. The following table presents experimental data on the mole fraction solubility of Sulfamethazine in acetonitrile-1-propanol mixtures at various temperatures. While this data is for 1-propanol (B7761284), it is illustrative of the research conducted on similar alcohol-acetonitrile systems.

Table 1: Experimental Mole Fraction Solubility (10⁴ ⋅ x₃) of Sulfamethazine in {Acetonitrile (1) + 1-Propanol (2)} Mixtures at Various Temperatures. mdpi.com w₁ represents the mass fraction of acetonitrile in the solvent mixture free of the solute.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B8483956 Acetonitrile 2-propanol

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

acetonitrile;propan-2-ol

InChI

InChI=1S/C3H8O.C2H3N/c1-3(2)4;1-2-3/h3-4H,1-2H3;1H3

InChI Key

FPWNQPQTICPCOM-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC(C)O

Origin of Product

United States

Elucidation of Molecular Interactions in Acetonitrile 2 Propanol Mixtures

Intermolecular Forces and Association Phenomena

The molecular landscape of acetonitrile-2-propanol mixtures is shaped by a combination of hydrogen bonding, dipole-dipole forces, and weaker dispersion interactions. The balance of these forces leads to specific association phenomena, including the formation of solute-solute and solute-solvent complexes. ijret.org

Dispersion forces, arising from temporary fluctuations in electron distribution, are present between all molecules in the mixture. Although individually weaker than hydrogen bonds or dipole-dipole interactions, their cumulative effect is significant, especially for the nonpolar alkyl portions of the molecules.

In acetonitrile-2-propanol mixtures, both solute-solute and solute-solvent associations occur. ijret.org Dielectric relaxation studies of acetonitrile (B52724) in binary mixtures have indicated the presence of solute-solute molecular association. ijret.org The non-linear variation of relaxation time with changing proportions of acetonitrile points to these associations. ijret.org At the same time, the interaction between acetonitrile and an alcohol like 2-propanol signifies solute-solvent association. ijret.org The balance between these associations is concentration-dependent. In solutions with a high concentration of one component, self-association (solute-solute) is more probable. In more dilute solutions or at intermediate compositions, solute-solvent interactions become more prominent. The nature of these interactions can be inferred from thermodynamic properties like excess molar volumes and viscosity deviations. researchgate.net For instance, negative excess molar volumes in mixtures of acetonitrile with 2-alkanols suggest the presence of specific interactions between the unlike molecules. researchgate.net

Preferential Solvation Dynamics within Acetonitrile-2-Propanol Solutions

Preferential solvation describes the phenomenon where the composition of the solvent shell around a solute molecule differs from the composition of the bulk solvent. In a mixture of acetonitrile and 2-propanol, a solute molecule may be preferentially solvated by one of the solvent components depending on the specific interactions. acs.orgresearchgate.net

Studies on the solubility of various compounds in aqueous mixtures of isopropanol (B130326) and acetonitrile have demonstrated the concept of preferential solvation. acs.orgsci-hub.se For example, with certain solutes, the preferential solvation parameter was positive in isopropanol-rich and intermediate compositions, indicating the solute was preferentially solvated by isopropanol. acs.org This is often driven by specific interactions, such as the solute acting as a Lewis acid interacting with the proton-acceptor functional groups of the alcohol. acs.org Conversely, in acetonitrile-water mixtures, preferential solvation can be influenced by polarization effects. acs.org The inverse Kirkwood-Buff integrals method is a powerful tool to quantitatively study the local mole fractions of each solvent component around a solute, providing insight into preferential solvation. acs.orgnih.gov The solvatochromic shifts of indicator dyes are also used to probe the composition of the solvation shell and infer the extent of preferential solvation. nih.gov

SoluteSolvent SystemObservationInferred Interaction
2,6-dichloro-4-nitroanilineIsopropanol/WaterPreferentially solvated by isopropanol in intermediate and isopropanol-rich regions. acs.orgSolute acts as a Lewis acid interacting with the proton-acceptor group of isopropanol. acs.org
5-NitrosalicylaldehydeIsopropanol/WaterPreferentially solvated by isopropanol in co-solvent-rich and intermediate compositions. sci-hub.seSolute acts as a Lewis acid with the alcohol molecules. sci-hub.se
RibavirinAcetonitrile/WaterPreferentially solvated by water. nih.govHigher acidic behavior of water interacting with Lewis basic groups of the solute. nih.gov

Influence of Composition and Temperature on Intermolecular Interactions

The intermolecular interactions in acetonitrile-2-propanol mixtures are highly sensitive to both composition and temperature. As the mole fraction of each component changes, the dominant type of interaction shifts. In 2-propanol-rich mixtures, the hydrogen-bonded network of the alcohol is a key feature. As acetonitrile is added, this network is disrupted, and hetero-association between acetonitrile and 2-propanol becomes more prevalent. Conversely, in acetonitrile-rich mixtures, dipole-dipole interactions between acetonitrile molecules are significant.

Thermodynamic and Transport Properties of Acetonitrile 2 Propanol Systems

Transport Dynamics in Acetonitrile-2-Propanol Co-solvent Systems

Rheological Studies on Viscosity Behavior of Mixtures

The viscosity of a fluid is a measure of its resistance to flow and is a critical parameter in many industrial applications. In binary liquid mixtures, the viscosity is influenced by the nature and strength of intermolecular interactions between the constituent molecules. Studies on the viscosity of acetonitrile (B52724) and 2-propanol mixtures reveal a non-ideal behavior, indicating the presence of significant molecular interactions.

The viscosity of these mixtures is typically measured across the entire composition range at various temperatures. It has been observed that the viscosity of the mixtures deviates from a linear dependence on the mole fraction of the components. This deviation is quantified by the viscosity deviation (Δη), which is calculated using the following equation:

Δη = η_mix - (x₁η₁ + x₂η₂)

where η_mix is the dynamic viscosity of the mixture, and x₁, η₁, x₂, and η₂ are the mole fractions and dynamic viscosities of pure acetonitrile and 2-propanol, respectively.

Research has shown that for the acetonitrile-2-propanol system, the viscosity deviation is generally negative over the entire composition range. This negative deviation suggests that the intermolecular forces between the unlike molecules (acetonitrile and 2-propanol) are weaker than the average of the forces between the like molecules in the pure components. This can be attributed to the disruption of the hydrogen-bonding network of 2-propanol upon the addition of acetonitrile.

The following interactive table presents typical experimental data for the viscosity of acetonitrile-2-propanol mixtures at a specific temperature.

Conductimetric Investigations of Electrical Conductivity

The electrical conductivity of a solution provides insights into the mobility of ions and the ion-solvent interactions within the medium. While specific studies on the electrical conductivity of acetonitrile-2-propanol mixtures are not extensively available in the literature, the behavior can be inferred from studies on similar binary solvent systems containing acetonitrile and an alcohol.

In such mixtures, the electrical conductivity of an electrolyte is influenced by several factors, including the viscosity of the medium, the dielectric constant of the solvent mixture, and the extent of ion-solvation. The limiting molar conductance (Λ₀) of an electrolyte, which represents the molar conductivity at infinite dilution, is a key parameter in these studies.

The Walden product (Λ₀η), which is the product of the limiting molar conductance and the viscosity of the solvent, is often used to investigate ion-solvation. For a given ion, if the Walden product is constant across different solvent compositions, it suggests that the effective radius of the solvated ion remains unchanged. However, deviations from a constant Walden product are common in mixed solvent systems and indicate preferential solvation of the ions by one of the solvent components.

In acetonitrile-alcohol mixtures, it is generally observed that the limiting molar conductance of electrolytes does not vary linearly with the solvent composition. This non-linear behavior is attributed to changes in the viscosity of the medium, the dielectric constant, and specific ion-solvent interactions. For instance, in acetonitrile-methanol mixtures, the Walden product for various ions shows significant variation with solvent composition, indicating changes in the solvation shell of the ions. A similar trend would be expected in acetonitrile-2-propanol mixtures, where the preferential solvation of ions would depend on the nature of the ion and the composition of the mixture.

Acoustic Properties and Derived Parameters of Acetonitrile-2-Propanol Mixtures

Acoustic studies, particularly the measurement of ultrasonic velocity, are powerful tools for probing the physicochemical properties of liquid mixtures. The speed of sound in a medium is related to its density and compressibility, which in turn are sensitive to the molecular interactions present.

Experimental investigations of acetonitrile-2-propanol mixtures have shown that the ultrasonic velocity exhibits a non-linear variation with the mole fraction of the components. nih.gov This non-linearity is an indication of the presence of molecular interactions between acetonitrile and 2-propanol molecules. The ultrasonic velocity in these mixtures is influenced by the balance between the disruption of the self-associated structure of 2-propanol and the formation of new interactions between the unlike molecules.

The following interactive table shows representative data for the ultrasonic velocity in acetonitrile-2-propanol mixtures at a specific temperature. nih.gov

From the experimental data of ultrasonic velocity (u), density (ρ), and viscosity (η), several thermo-acoustic parameters can be derived to further understand the molecular interactions in the acetonitrile-2-propanol mixtures. These parameters include:

Adiabatic Compressibility (β_ad): This is a measure of the resistance of the medium to compression under adiabatic conditions. It is calculated using the Laplace equation: β_ad = 1 / (u²ρ) . The variation of adiabatic compressibility with composition provides insights into the changes in the intermolecular free space. nih.gov

Intermolecular Free Length (L_f): This is the distance between the surfaces of adjacent molecules. It is related to the adiabatic compressibility and is calculated using Jacobson's formula: L_f = K√(β_ad) , where K is a temperature-dependent constant. Changes in the free length reflect the changes in the molecular association upon mixing. nih.gov

Internal Pressure (π_i): This is a measure of the cohesive forces in the liquid. It can be estimated from the ultrasonic velocity, density, and viscosity. The variation of internal pressure with composition gives an indication of the strength of the molecular interactions. nih.gov

Acoustic Impedance (Z): This is the product of the ultrasonic velocity and the density of the medium: Z = uρ . It is a measure of the resistance to the propagation of sound waves and is related to the intermolecular interactions. nih.gov

Studies on acetonitrile-2-propanol mixtures have shown that these derived parameters also exhibit non-linear behavior with varying composition, further confirming the presence of significant intermolecular interactions. nih.gov The trends observed in these parameters are used to interpret the structural changes that occur in the mixture, such as the breaking of hydrogen bonds and the formation of new, weaker interactions.

Dissolution Thermodynamics in Acetonitrile-2-Propanol Co-solvent Systems

Acetonitrile-alcohol mixtures are widely used as co-solvent systems in the pharmaceutical industry to enhance the solubility of poorly water-soluble drugs. The thermodynamic analysis of the dissolution process provides valuable information about the energetics of solubilization.

The solubility of a solute in a co-solvent mixture is a complex function of the solute-solvent and solvent-solvent interactions. While specific data for the solubility of compounds in acetonitrile-2-propanol mixtures is limited, studies in similar systems, such as acetonitrile-1-propanol, offer valuable insights.

For instance, the solubility of drugs like sulfamethazine (B1682506) and sulfadiazine (B1682646) has been investigated in acetonitrile-1-propanol mixtures at various temperatures. It has been observed that the solubility of these compounds generally increases with an increase in the proportion of acetonitrile in the mixture and with an increase in temperature. This indicates that the dissolution process is endothermic.

The Gibbs free energy of solution (ΔG°_sol), the enthalpy of solution (ΔH°_sol), and the entropy of solution (ΔS°_sol) are key thermodynamic parameters that describe the dissolution process. These parameters can be calculated from the temperature dependence of the solubility data. A positive ΔH°_sol confirms the endothermic nature of the dissolution, while the sign and magnitude of ΔG°_sol indicate the spontaneity of the process. The entropy of solution, ΔS°_sol, provides information about the change in disorder of the system upon dissolution.

In acetonitrile-1-propanol mixtures, the dissolution of pharmaceutical compounds is generally found to be an enthalpy-driven process. The positive cosolvent effect of acetonitrile on the solubility of these drugs is attributed to its ability to disrupt the self-association of the alcohol and to form favorable interactions with the solute molecules. Similar trends in solubility and dissolution thermodynamics are expected for pharmaceutical compounds in acetonitrile-2-propanol co-solvent systems.

The following interactive table presents hypothetical solubility data for a pharmaceutical compound in acetonitrile-2-propanol mixtures to illustrate the expected trend.

Enthalpy-Entropy Compensation Analysis of Dissolution Processes

The dissolution of a solute in a co-solvent system, such as acetonitrile and 2-propanol, is a complex process governed by the interplay of enthalpy (ΔH°) and entropy (ΔS°) changes. Enthalpy-entropy compensation analysis is a valuable tool to understand the dominant thermodynamic driving forces behind the solubilization process. This analysis examines the linear relationship that often exists between the enthalpy and entropy of a process across a series of related systems, such as varying co-solvent compositions.

While specific research focusing on the enthalpy-entropy compensation of dissolution in acetonitrile-2-propanol mixtures is limited, extensive studies on the closely related acetonitrile-1-propanol system provide significant insights. An analysis of the solubility of sulfadiazine in acetonitrile-1-propanol mixtures reveals a distinct enthalpy-entropy compensation effect. mdpi.com The dissolution process is endothermic, and the thermodynamic functions are heavily influenced by the composition of the co-solvent mixture. mdpi.com

A common method to visualize this compensation is by plotting the enthalpy of solution (ΔsolnH°) against the Gibbs energy of solution (ΔsolnG°). In the case of sulfadiazine in acetonitrile-1-propanol mixtures, the plot of ΔsolnH° vs. ΔsolnG° shows that in mixtures rich in 1-propanol (B7761284) and in intermediate compositions, the process is driven by enthalpy. mdpi.com Conversely, in mixtures rich in acetonitrile, the process becomes entropy-driven. mdpi.com

Another graphical method involves plotting ΔsolnH° versus TΔsolnS°. A slope greater than 1.0 indicates an enthalpy-driven process, while a slope less than 1.0 points to an entropy-driven one. For sulfadiazine dissolution in the acetonitrile-1-propanol system, the process is shown to be enthalpy-driven in acetonitrile-rich and intermediate mixtures, and entropy-driven in 1-propanol-rich mixtures. mdpi.com This shift signifies a change in the molecular interactions governing the dissolution process. In enthalpy-driven regions, the favorable energetic interactions between the solute and the solvent mixture are the primary contributors to solubility. In entropy-driven regions, the increase in disorder of the system upon dissolution of the solute is the dominant factor.

The thermodynamic functions for the dissolution of sulfadiazine in various acetonitrile-1-propanol mixtures are presented below. As the mass fraction of acetonitrile increases, the Gibbs energy of solution generally decreases, indicating a more spontaneous dissolution process.

Table 1: Thermodynamic Functions of Solution for Sulfadiazine in Acetonitrile (1) + 1-Propanol (2) Co-solvent Mixtures at T = 297.6 K mdpi.com

Mass Fraction of Acetonitrile (w₁)ΔsolnG° (kJ·mol⁻¹)ΔsolnH° (kJ·mol⁻¹)TΔsolnS° (kJ·mol⁻¹)
0.0020.3532.1211.77
0.1019.5529.8710.32
0.2018.8227.919.09
0.3018.1526.248.09
0.4017.5124.847.33
0.5016.8923.686.79
0.6016.2922.756.46
0.7015.7122.046.33
0.8015.1521.546.39
0.9014.6121.246.63
1.0014.0921.127.03

A similar analysis for the dissolution of sulfamethazine in the same co-solvent system also indicates an endothermic process that is favored by the solution entropy and exhibits strong entropic compensation. nih.gov These findings in the acetonitrile-1-propanol system suggest that a comparable enthalpy-entropy compensation mechanism would likely govern dissolution processes in acetonitrile-2-propanol mixtures, with the driving force shifting from enthalpy to entropy as the proportion of acetonitrile in the mixture changes.

Impact of Co-solvent Character on Solubilization Enhancement

The use of co-solvents is a primary strategy for enhancing the solubility of poorly water-soluble compounds. scialert.net The character of the co-solvent mixture, defined by the properties of its components and their interactions, dictates its effectiveness in solubilizing a given solute. Acetonitrile, a polar aprotic solvent, and 2-propanol, a polar protic solvent, offer a versatile system where varying their proportions can significantly modulate the solvent's solubilizing capacity.

Acetonitrile is recognized for its excellent solvating capacity for a wide range of drugs with varying polarities. nih.gov Its use in co-solvent systems often leads to a positive co-solvent effect, where the solubility of a drug increases with the addition of acetonitrile. For instance, in studies with acetonitrile-1-propanol mixtures, the solubility of both sulfadiazine and sulfamethazine increases as the concentration of acetonitrile rises. mdpi.comnih.gov This enhancement is attributed to the favorable interactions between acetonitrile and the drug molecules, which can disrupt the strong self-association of the alcohol and create a more favorable environment for the solute.

The character of the individual solvents plays a crucial role. 2-propanol, like other alcohols, can act as both a hydrogen bond donor and acceptor. Acetonitrile, on the other hand, is a strong hydrogen bond acceptor but lacks a donor proton. This difference in hydrogen bonding capability is a key factor in their interaction and their combined effect on solubility. The addition of acetonitrile to an alcohol can disrupt the hydrogen-bonding network of the alcohol, which may require energy but can also create cavities more suitable for accommodating solute molecules.

The impact of acetonitrile and 2-propanol can also be observed in systems where they act as anti-solvents. In a study on the solubility of curcumin (B1669340) in acetone (B3395972), the addition of either 2-propanol or acetonitrile led to a decrease in solubility. However, the use of acetonitrile as an anti-solvent resulted in a higher supersaturation of curcumin compared to 2-propanol, indicating different thermodynamic interactions with the primary solvent and solute. researchgate.net

Polarity: The mixture's polarity can be fine-tuned by adjusting the ratio of the moderately polar 2-propanol and the more polar acetonitrile to match that of the solute.

Hydrogen Bonding: The disruption of the 2-propanol hydrogen bond network by acetonitrile can facilitate the insertion of solute molecules.

Specific Solute-Solvent Interactions: The ability of the co-solvent mixture to form favorable specific interactions (e.g., dipole-dipole, hydrogen bonds) with the solute is critical. Studies on COX-2 inhibitors have shown that physicochemical properties of the solvent, such as polarity and the ability to form hydrogen bonds with the drug, are major factors in dissolution. scispace.com

The effectiveness of a co-solvent system is highly dependent on the specific solute. For example, the solubility of meloxicam (B1676189) in 2-propanol-water mixtures shows a peak at a specific co-solvent composition, indicating that an optimal balance of solvent properties is required for maximum solubility. tbzmed.ac.ir A similar synergistic effect would be expected in acetonitrile-2-propanol systems, where the combination of their distinct properties can create a solvent environment that is more effective at solubilizing certain drugs than either solvent alone.

Spectroscopic Characterization of Acetonitrile 2 Propanol Solutions

Vibrational Spectroscopic Techniques

Vibrational spectroscopy measures the energy of molecular vibrations, which are sensitive to the chemical environment, bonding, and intermolecular forces.

Infrared (IR) Spectroscopy for Molecular Structure Elucidation

Infrared (IR) spectroscopy is a fundamental technique for investigating the molecular interactions within acetonitrile-2-propanol solutions. The primary interaction is the hydrogen bond formed between the hydroxyl group (-OH) of 2-propanol (the donor) and the nitrogen atom of the nitrile group (-C≡N) of acetonitrile (B52724) (the acceptor).

In pure 2-propanol, the O-H stretching vibration appears as a broad band in the IR spectrum, typically around 3300-3400 cm⁻¹, due to self-association through hydrogen bonding. The C≡N stretching vibration in pure acetonitrile is observed as a sharp peak at approximately 2253 cm⁻¹. acs.org

Upon mixing, significant changes in these characteristic vibrational bands occur:

O-H Stretch (2-Propanol): As acetonitrile is added to 2-propanol, the broad O-H band associated with 2-propanol self-aggregates begins to decrease in intensity. Concurrently, a new, often sharper band appears at a higher frequency (a blue shift), which is attributed to the O-H group of 2-propanol forming a hydrogen bond with the nitrogen of an acetonitrile molecule. This shift indicates a weakening of the O-H bond compared to the self-associated alcohol but is characteristic of the new intermolecular complex.

C≡N Stretch (Acetonitrile): The C≡N stretching band of acetonitrile experiences a blue shift (moves to a higher wavenumber) in the presence of 2-propanol. acs.orgresearchgate.net This shift, typically on the order of 5-15 cm⁻¹, is a direct consequence of the hydrogen bond formation. The hydrogen bond to the nitrogen lone pair slightly strengthens the C≡N triple bond, increasing the energy required to excite its stretching vibration. nih.gov Studies on similar alcohol-acetonitrile systems confirm this trend. researchgate.net

These spectral shifts can be monitored as a function of the mixture's composition to study the equilibrium between self-associated molecules and the acetonitrile-2-propanol complex.

Interactive Data Table: Representative IR Peak Shifts in Acetonitrile-2-Propanol Mixtures

Vibrational ModeApprox. Wavenumber (Pure)Approx. Wavenumber (Mixture)Observed Shift
2-Propanol O-H Stretch (Self-Associated)~3340 cm⁻¹ (Broad)Decreased Intensity-
2-Propanol O-H···N≡C Stretch-~3500 cm⁻¹ (Sharper)Appearance of new band
Acetonitrile C≡N Stretch~2253 cm⁻¹~2260 cm⁻¹Blue Shift

Raman Spectroscopy for Investigating Vibrational Modes and Interactions

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. The C≡N stretch in acetonitrile is also strongly Raman active, appearing at approximately 2248-2252 cm⁻¹. researchgate.netdtic.mil

In acetonitrile-2-propanol mixtures, Raman spectroscopy can be used to monitor the same vibrational modes as IR. The blue shift of the C≡N stretching frequency upon hydrogen bonding with 2-propanol is readily observable. acs.org Because Raman scattering intensity is proportional to the concentration of the scattering species, this technique is well-suited for quantitative studies of the different hydrogen-bonded species present in the solution.

One advantage of Raman spectroscopy is that the O-H stretching band of alcohols can sometimes be more clearly resolved than in IR spectra, aiding in the differentiation of various hydrogen-bonded structures (e.g., dimers, trimers, and solvent-alcohol complexes). aip.org Analysis of the Raman spectra across different mole fractions can provide insights into the stoichiometry and formation constants of the acetonitrile-2-propanol complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic environments of atomic nuclei (typically ¹H and ¹³C), providing detailed information about molecular structure and intermolecular interactions. In acetonitrile-2-propanol solutions, NMR is particularly effective at characterizing the effects of hydrogen bonding on the electronic environment of the nuclei. osu.edupitt.edu

¹H NMR: The most significant change is observed for the hydroxyl proton (-OH) of 2-propanol. In a non-hydrogen bonding solvent, this signal is typically found at a lower chemical shift (further upfield). As acetonitrile is added, the formation of the O-H···N hydrogen bond deshields the hydroxyl proton, causing its signal to shift downfield to a higher ppm value. The exact position of this peak is highly dependent on the concentration, temperature, and presence of any water, as it represents a time-averaged environment of all exchanging proton states.

¹³C NMR: The carbon atoms in both molecules also experience changes in their chemical shifts, although these are generally smaller than for the hydroxyl proton. The carbon of the nitrile group (-C≡N) in acetonitrile and the carbon bonded to the hydroxyl group (-CHOH) in 2-propanol are most affected by the hydrogen bonding interaction.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

MoleculeNucleusGroupTypical Shift (Pure-like)Typical Shift (in Mixture)
Acetonitrile¹H-CH₃~1.94 ppmSlightly shifted
Acetonitrile¹³C-CH₃~1.4 ppmSlightly shifted
Acetonitrile¹³C-C≡N~118.7 ppmSlightly downfield
2-Propanol¹H-CH₃~1.15 ppmSlightly shifted
2-Propanol¹H-CH~3.90 ppmSlightly downfield
2-Propanol¹H-OHVariable (e.g., ~2-3 ppm)Downfield (e.g., ~3-5 ppm)
2-Propanol¹³C-CH₃~25.5 ppmSlightly shifted
2-Propanol¹³C-CHOH~64.0 ppmSlightly downfield

(Note: Chemical shifts are relative to a reference like TMS and can vary with the specific deuterated solvent used for locking). acs.orgillinois.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy in Acetonitrile-2-Propanol Media

Acetonitrile and 2-propanol are themselves largely transparent in the UV-Vis region (above ~210 nm), making them excellent solvents for this technique. UV-Vis spectroscopy is therefore not used to study the solvent mixture directly but to investigate how the mixture affects a dissolved solute (a chromophore). This phenomenon is known as solvatochromism. researchgate.netipl.pt

The polarity of the acetonitrile-2-propanol mixture changes with its composition. Acetonitrile is a dipolar aprotic solvent, while 2-propanol is a protic solvent capable of donating hydrogen bonds. By dissolving a solvatochromic probe (a dye whose absorption spectrum is sensitive to solvent polarity) in the mixture, one can map the effective polarity of the medium at different mole fractions.

The position of the maximum absorbance (λ_max) of the probe will shift as the ratio of acetonitrile to 2-propanol is varied. This shift is often non-linear with respect to the mole fraction, which indicates preferential solvation—the tendency of the solute to be surrounded by one solvent component more than the other. researchgate.netmdpi.com For a polar probe, the 2-propanol molecules may preferentially solvate the dye through hydrogen bonding, even at low 2-propanol concentrations, leading to a significant change in λ_max.

Advanced Spectroscopic Probes (e.g., X-ray Absorption Spectroscopy) for Solvent-Ion Interactions

When electrolyte salts are dissolved in a mixed solvent like acetonitrile-2-propanol, the solvent molecules compete to solvate the ions. X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local coordination environment of an ion.

By tuning the X-ray energy to the absorption edge of a specific element (e.g., the metal cation or a halide anion), XAS can determine:

Coordination Number: The average number of molecules in the ion's first solvation shell.

Bond Distances: The precise distances between the ion and the coordinating atoms (e.g., the nitrogen of acetonitrile or the oxygen of 2-propanol).

Identity of Coordinating Species: Whether acetonitrile, 2-propanol, or the counter-ion is directly bound to the ion.

In an acetonitrile-2-propanol mixture, XAS can reveal which solvent is preferentially solvating the cation. researchgate.netacs.org For small, hard cations (like Li⁺ or Mg²⁺), the more polar or stronger Lewis base component often dominates the first solvation shell. By analyzing the XAS data at various solvent compositions, a detailed picture of the competitive solvation process can be constructed, which is crucial for fields like electrochemistry and battery research.

Advanced Applications in Analytical Chemistry Utilizing Acetonitrile 2 Propanol Mixtures

Chromatographic Separations Using Acetonitrile-2-Propanol Mobile Phases

The application of acetonitrile-2-propanol mixtures as a mobile phase is a strategic approach to modulate retention and selectivity in chromatographic separations. The higher viscosity of 2-propanol compared to acetonitrile (B52724) can be effectively managed by elevating the column temperature, which in turn can enhance separation efficiency. chromatographytoday.com Research has demonstrated that for the analysis of peptides, 2-propanol can serve as a viable and "greener" alternative to acetonitrile, providing comparable or even superior resolution in some cases. bgb-info.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

In RP-HPLC, the composition of the mobile phase is a critical parameter that dictates the retention and selectivity of analytes. The elution strength of common organic modifiers in reversed-phase chromatography generally follows the order of methanol (B129727) < acetonitrile < 2-propanol. molnar-institute.comresearchgate.net This indicates that 2-propanol is a stronger solvent than acetonitrile, meaning that lower concentrations of 2-propanol are required to achieve the same retention time for a given analyte.

The optimization of the mobile phase composition by incorporating 2-propanol alongside acetonitrile allows for fine-tuning of selectivity for complex mixtures. For instance, in the separation of peptides, replacing acetonitrile with 2-propanol can alter the elution order and improve the resolution between closely related analytes. One study demonstrated that a mobile phase containing 2-propanol provided excellent resolution of a four-peptide mixture. bgb-info.com The ability to manipulate selectivity is a key advantage of using mixed organic solvent systems.

A study on the separation of a peptide mixture using a VariTide RPC column highlighted the differences in column efficiency and resolution when using different organic modifiers. The following table summarizes the findings for two of the peptides in the mixture when using acetonitrile versus isopropanol (B130326).

PeptideOrganic ModifierColumn Efficiency (Plates)Resolution (Rs) with Angiotensin II
OxytocinAcetonitrile12,5001.8
Isopropanol15,0002.5

This data is derived from a study comparing alternative solvents to acetonitrile for peptide analysis and illustrates the potential for improved efficiency and resolution with isopropanol. bgb-info.com

Gradient elution is a powerful technique in RP-HPLC for separating complex samples with a wide range of polarities. molnar-institute.com The development of gradient strategies using acetonitrile-2-propanol mixtures allows for the modulation of solvent strength throughout the analysis, leading to improved peak shapes and reduced analysis times. For the separation of peptides and proteins, which often requires gradient elution due to their complexity, the inclusion of 2-propanol can enhance the solubility of large or hydrophobic peptides. waters.com

The following table provides an example of a gradient elution program that could be developed for the separation of a complex peptide mixture.

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (Acetonitrile/2-Propanol mixture with 0.1% TFA)
0955
5955
356535
40595
45595
50955

This is a representative gradient profile and the optimal acetonitrile to 2-propanol ratio in Mobile Phase B would need to be empirically determined for a specific application.

Ultra-High Performance Liquid Chromatography (UHPLC) Protocols

The principles of mobile phase optimization and gradient development in HPLC are directly applicable to UHPLC, with the added consideration of managing the higher backpressures generated by the smaller particle size columns. The higher viscosity of 2-propanol compared to acetonitrile can be a significant challenge in UHPLC. chromatographytoday.com However, modern UHPLC systems are capable of handling these higher pressures, and the use of elevated column temperatures can effectively reduce the viscosity of the mobile phase. chromatographytoday.com

Research has shown that isopropanol can be a suitable replacement for acetonitrile in UHPLC protocols, offering comparable and sometimes superior separation performance. nih.gov For example, in the analysis of PAMAM dendrimers, a UPLC method using an isopropanol-based mobile phase yielded an elution profile that was nearly identical to the one obtained with acetonitrile. nih.gov This demonstrates the feasibility of transferring methods from acetonitrile to isopropanol-containing mobile phases in a UHPLC environment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

In LC-MS, the choice of mobile phase is critical as it must be compatible with both the chromatographic separation and the ionization process in the mass spectrometer. Acetonitrile-2-propanol mixtures have found valuable applications in LC-MS, particularly for the analysis of large biomolecules such as proteins and monoclonal antibodies (mAbs). waters.com

Studies have shown that 2-propanol can be a "greener" and more cost-effective alternative to acetonitrile for the LC-MS analysis of biotherapeutics, without compromising performance. waters.com In the analysis of an intact monoclonal antibody (NISTmAb), a mobile phase containing 2-propanol produced comparable, and in some aspects, slightly better raw mass spectra than acetonitrile, as indicated by better desolvation. lcms.cz

A comparison of the total ion current (TIC) intensities for the analysis of a mAb using different organic modifiers demonstrated the excellent performance of isopropanol.

Organic Modifier in Mobile Phase BRelative Average TIC Intensity
Acetonitrile1.00
Methanol1.06
Isopropanol1.18

This data, from a study on greener solvents for LC-MS, indicates that isopropanol can provide a higher MS signal response compared to acetonitrile for this particular application. waters.com

Supercritical Fluid Chromatography (SFC) and Convergence Chromatography (CC) Methodologies

In Supercritical Fluid Chromatography (SFC), carbon dioxide is the primary mobile phase, and organic solvents are added as co-solvents to modify the polarity and solvating power of the mobile phase. Acetonitrile and 2-propanol are commonly used as co-solvents in SFC, both individually and in combination.

Role of Acetonitrile 2 Propanol in Chemical Synthesis and Catalysis

Acetonitrile-2-Propanol as a Reaction Medium

The utility of a solvent in a chemical reaction is dictated by its physical and chemical properties, such as polarity, dielectric constant, and its ability to solvate reactants, intermediates, and transition states. The mixture of acetonitrile (B52724) and 2-propanol provides a medium whose properties can be finely adjusted by varying the ratio of the two components, thereby optimizing the reaction environment.

Impact on Reaction Kinetics and Stereoselectivity

The solvent medium can exert a profound influence on the rate and stereochemical outcome of a chemical reaction. While specific kinetic studies detailing reaction rate constants exclusively in acetonitrile-2-propanol mixtures are not extensively documented for a wide range of organic reactions, the properties of the individual components allow for well-founded inferences. Acetonitrile's high polarity can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. Conversely, 2-propanol is a protic solvent capable of hydrogen bonding, which can solvate both anions and cations effectively and participate directly in reaction mechanisms, for instance, as a proton source or shuttle.

The rate constants of reactions are known to differ significantly in various solvents. For example, studies on the reactions of nitrate (B79036) radicals with organic compounds showed that the rate constants were significantly greater in acetonitrile solutions compared to aqueous solutions. researchgate.net This highlights the substantial role the solvent plays in reaction kinetics.

Enzymatic Catalysis in Acetonitrile-2-Propanol Co-solvent Systems

Enzymes are increasingly used as catalysts in non-aqueous or low-water environments to improve the solubility of non-polar substrates and shift reaction equilibria towards synthesis over hydrolysis. nrochemistry.com The choice of organic solvent is critical, as it significantly affects the enzyme's activity, stability, and selectivity. Mixtures of acetonitrile and 2-propanol have been explored in this context.

Studies on various enzymes have shown that polar organic solvents can modulate catalytic activity. For some lipases, the presence of low concentrations of isopropanol (B130326) (up to ~20% v/v) can boost enzymatic activity, whereas acetonitrile often causes a monotonic decrease in activity as its concentration increases. researchgate.net This differential effect is attributed to the specific interactions between the solvent molecules and the enzyme's hydration shell and structure. Isopropanol has been noted to make lipase (B570770) structures less rigid and more susceptible to unfolding, which can impact stability. ias.ac.in

The following table summarizes the observed effects of several polar organic solvents on the activity of a particular lipase, illustrating the varied impact these solvents can have on enzymatic catalysis.

SolventEffect on Lipase ActivityReference
Acetone (B3395972)Monotonically decreases with increasing concentration. researchgate.net
AcetonitrileMonotonically decreases with increasing concentration. researchgate.net
IsopropanolIncreases at lower concentrations (up to ~20% v/v). researchgate.net
Methanol (B129727)Increases at lower concentrations (up to ~20% v/v). researchgate.net
Dimethylformamide (DMF)Monotonically decreases with increasing concentration. researchgate.net
Dimethylsulfoxide (DMSO)Increases at lower concentrations (up to ~20% v/v). researchgate.net

The use of a co-solvent system like acetonitrile-2-propanol can be advantageous. Acetonitrile can help dissolve substrates, while 2-propanol may help maintain the enzyme's active conformation, leading to an optimized system for biocatalysis. For example, in the kinetic resolution of certain acetates, a phosphate (B84403) buffer containing 20% acetonitrile as a co-solvent proved effective for lipase-catalyzed hydrolysis. rsc.org

Acetonitrile as a Reagent or Building Block in the Presence of 2-Propanol

Beyond its role as a solvent, acetonitrile is a valuable C2 synthon in organic synthesis. Its methyl group can be functionalized, and its nitrogen atom can act as a nucleophile, allowing it to be incorporated into a wide variety of molecular frameworks. These reactions can be performed in the presence of alcohols like 2-propanol, which may act as a solvent, co-solvent, or even as a reactant.

Application in Cyanomethylation Reactions

Cyanomethylation is the introduction of a -CH₂CN group into a molecule. Acetonitrile is an ideal source for this functional group due to its low cost and availability. wikipedia.org Various methods have been developed to activate the C-H bond of acetonitrile, often generating a cyanomethyl radical (•CH₂CN) or anion (⁻CH₂CN), which then reacts with a suitable substrate.

These reactions are often compatible with alcohol functionality and can be performed with alcohols as substrates. For instance, a copper-catalyzed oxidative coupling of aromatic alcohols and acetonitrile can produce β-ketonitriles. acs.org Another method involves the α-alkylation of nitriles with primary alcohols, catalyzed by a cobalt complex, which proceeds with water as the only byproduct. acs.org While 2-propanol is a secondary alcohol, these examples demonstrate the principle of using alcohols as substrates in reactions where acetonitrile serves as the building block.

The table below presents examples of cyanomethylation reactions where acetonitrile is used as the cyanomethyl source.

Reaction TypeCatalyst/ConditionsSubstrate ClassReference
Cyanoalkylative AziridinationCopper CatalystN-sulfonyl allylamines wikipedia.org
Cyanomethylation of IminesCopper (II) AcetateImines wikipedia.org
Oxidative CouplingCopper Catalyst / O₂Aromatic Alcohols acs.org
α-AlkylationCobalt ComplexPrimary Alcohols acs.org
Free Radical AdditionTBPB (tert-butyl peroxybenzoate)Alkynes wikipedia.org

In these transformations, 2-propanol could serve as the solvent or co-solvent, providing a suitable medium for the reaction to proceed while acetonitrile is consumed as the reagent.

Utilization in Amidation and Ritter-type Reactions

One of the most direct and powerful applications involving both acetonitrile and an alcohol like 2-propanol is the Ritter reaction. masterorganicchemistry.comrsc.org This reaction transforms a nitrile into an N-alkyl amide. The mechanism involves the generation of a stable carbocation from a substrate in the presence of a strong acid. Secondary alcohols, such as 2-propanol, are excellent precursors for this purpose. researchgate.net

The reaction proceeds via the following steps:

Protonation of the alcohol (2-propanol) by a strong acid.

Loss of a water molecule to form a stable secondary carbocation (the isopropyl cation).

Nucleophilic attack by the nitrogen atom of acetonitrile on the carbocation, forming a nitrilium ion intermediate.

Hydrolysis of the nitrilium ion upon aqueous workup to yield the final N-isopropylacetamide product. researchgate.net

Traditionally, the Ritter reaction required harsh conditions, such as concentrated sulfuric acid. masterorganicchemistry.com However, modern methods have been developed that use milder and more efficient catalysts. For example, Fe(NO₃)₃·9H₂O has been shown to effectively promote the Ritter reaction between various secondary alcohols and acetonitrile at relatively low temperatures (80 °C). This method provides a simple and efficient protocol for the synthesis of amides, where acetonitrile acts as both the reactant and the solvent. The reaction is broadly applicable, making it a cornerstone transformation in synthetic organic chemistry for the formation of amide bonds. rsc.org

Role in Alcohol Dehydrogenation Catalysis

In the field of chemical synthesis, the dehydrogenation of alcohols to produce aldehydes and ketones is a fundamental oxidation reaction. This process often involves a catalyst and a medium that can facilitate the transfer of hydrogen. The combination of acetonitrile and 2-propanol plays distinct and crucial roles in many such catalytic systems, particularly in transfer hydrogenation and acceptorless dehydrogenation reactions. Acetonitrile typically serves as a polar aprotic solvent, while 2-propanol and its corresponding ketone, acetone, are integral to the hydrogen transfer mechanism.

Acetonitrile as a Solvent:

Acetonitrile is frequently chosen as a solvent in catalytic alcohol dehydrogenation due to its ability to dissolve a wide range of organic substrates and organometallic catalysts. Its polar nature can stabilize charged intermediates and catalyst complexes, influencing reaction rates and selectivity. In some photocatalytic systems, acetonitrile is not merely an inert solvent but an active participant. For instance, in certain visible light-mediated anaerobic oxidations of alcohols, acetonitrile can act as a sacrificial electron acceptor to regenerate the catalyst, eliminating the need for other additives or oxygen. researchgate.netresearchgate.net Research has also shown that in some photocatalytic dehydrogenations using a Pt-TiO₂ catalyst, the acetonitrile solvent facilitates the oxidation of long-chain alcohols by delivering them to the catalyst surface. nih.gov

2-Propanol in Hydrogen Transfer:

The role of 2-propanol is central to the concept of transfer hydrogenation. In the context of alcohol dehydrogenation (an oxidation reaction), the process is often in equilibrium with the reverse reaction: the hydrogenation of a carbonyl compound. mdpi.com

Hydrogen Acceptor System: In the dehydrogenation of a primary or secondary alcohol (R-CH(OH)-R'), an oxidized species, known as a hydrogen acceptor, is required to receive the hydrogen atoms. While sometimes molecular hydrogen (H₂) is released in what is termed "acceptorless dehydrogenation," a more common strategy involves using a hydrogen acceptor molecule. rsc.orgnih.gov In this context, acetone, the dehydrogenated form of 2-propanol, serves as an efficient hydrogen acceptor. acs.org The reaction equilibrium is driven by using a large excess of the acceptor or by removing one of the products. mdpi.com

Hydrogen Donor for Reverse Reaction: Conversely, 2-propanol is a widely used hydrogen donor for the reduction of ketones and aldehydes to alcohols. organic-chemistry.orgnih.govacs.org The process relies on the thermodynamic principle that the oxidation of 2-propanol to acetone is favorable and can be coupled with the reduction of another carbonyl compound. mdpi.com Often, 2-propanol is used in large excess, serving as both the hydrogen source and the reaction solvent. mdpi.com

Catalytic Systems and Research Findings:

Numerous studies have detailed the use of acetonitrile and 2-propanol/acetone in ruthenium-catalyzed alcohol dehydrogenation. Ruthenium complexes are particularly effective for these transformations. mdpi.comresearchgate.net For example, a (cyclopentadienone)iron(0) carbonyl complex has been shown to be an effective precatalyst for the transfer hydrogenation of allylic alcohols, using 2-propanol as the hydrogen donor. nih.govacs.org The mechanism involves the catalyst promoting the dehydrogenation of both the substrate alcohol and the 2-propanol. nih.govacs.org

The table below summarizes findings from various studies on alcohol dehydrogenation where acetonitrile and/or 2-propanol/acetone play a key role.

Table 1: Examples of Acetonitrile and 2-Propanol/Acetone in Catalytic Alcohol Dehydrogenation

Catalyst System Alcohol Substrate Role of Acetonitrile Role of 2-Propanol/Acetone Product Yield/Conversion Ref.
Pt-TiO₂ (Photocatalyst) n-Octanol Solvent, facilitates substrate delivery Not explicitly used as H-acceptor n-Octanal High selectivity nih.gov
Deazaflavinum Salts (Photocatalyst) Various primary & secondary alcohols Solvent and sacrificial electron acceptor Not required Corresponding carbonyls - researchgate.net
[(κ³-(N,N,O-py₂B(Me)OH)Ru(NCMe)₃]⁺ General alcohols Ligand, solvent for synthesis Not specified, general transfer dehydrogenation Ketones/Aldehydes - mdpi.com
(Cyclopentadienone)iron(0) carbonyl (E)-2-methyl-3-phenylprop-2-en-1-ol Not used Hydrogen donor and solvent 2-methyl-3-phenylpropan-1-ol 93% NMR Yield nih.gov

Green Chemistry and Sustainability Perspectives of Acetonitrile 2 Propanol Mixtures

Strategic Solvent Replacement in Pharmaceutical and Chemical Industries

The pharmaceutical and chemical industries are major consumers of solvents, which can account for 80-90% of the total mass used in the production of an active pharmaceutical ingredient (API). rsc.orgrsc.org Consequently, replacing hazardous solvents like acetonitrile (B52724) is a critical goal for enhancing sustainability. chromatographytoday.com 2-Propanol (isopropanol, IPA) is considered a greener alternative due to its lower toxicity profile. researchgate.netwaters.com The transition from acetonitrile to 2-propanol aligns with green chemistry goals by reducing the use of environmentally persistent and toxic substances. chromatographytoday.comorientjchem.org

The "greenness" of a solvent is evaluated using various metrics and guides developed by industry collaborations and regulatory bodies. nih.gov Acetonitrile is often classified as a Class 2 solvent due to its toxicity, while 2-propanol is a Class 3 solvent, indicating lower toxicity. waters.comwaters.com This classification is a primary indicator of 2-propanol's superior environmental and health profile.

Several tools and metrics have been developed to provide a more quantitative assessment of a method's environmental impact, including the Analytical Method Greenness Score (AMGS) and the Analytical GREEnness (AGREE) calculator. chemistryforsustainability.orgekb.egacs.orgresearchgate.net These tools evaluate factors such as solvent consumption, toxicity, and energy usage. ekb.egscribd.com In comparative assessments, methods employing 2-propanol consistently receive more favorable greenness scores than those using acetonitrile, primarily due to the lower toxicity and environmental impact of 2-propanol. mdpi.comorientjchem.org

ParameterAcetonitrile (ACN)2-Propanol (IPA)Reference
Toxicity ClassificationClass 2 (Toxic)Class 3 (Less Toxic) waters.comwaters.com
Environmental HazardConsidered undesirable/not a green solventConsidered a green/environmentally friendly solvent chromatographytoday.comresearchgate.net
ProductionByproduct of acrylonitrile (B1666552) manufactureHydration of propene; can be bio-based chromatographytoday.comwaters.com
BiodegradabilitySlightly persistent in waterReadily biodegradable dcceew.gov.auelementlabsolutions.com

The replacement of acetonitrile with 2-propanol is a significant step in developing eco-friendly chromatographic methods, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). chromatographytoday.comnih.gov Research has demonstrated that 2-propanol can serve as an effective organic modifier in mobile phases, yielding comparable separation and resolution to acetonitrile for various analytes, including complex biomolecules. waters.comnih.gov

A primary challenge in substituting 2-propanol for acetonitrile is its higher viscosity, which is approximately six times that of acetonitrile. chromatographytoday.com This increased viscosity can lead to significantly higher backpressure in HPLC and ultra-performance liquid chromatography (UPLC) systems. chromatographytoday.com To overcome this, methodologies have been adapted, most commonly by increasing the column temperature. chromatographytoday.combgb-info.com Elevating the temperature reduces the viscosity of the 2-propanol/water mixture, thereby lowering the operating pressure and, in some cases, even enhancing separation efficiency. chromatographytoday.com Successful implementation of these greener methods has been reported for both analytical and semi-preparative scale separations. nih.gov

Environmental Impact Assessment of Acetonitrile-2-Propanol Systems

Assessing the environmental impact of solvents requires a holistic view that extends from their production to their disposal. rsc.orgrsc.org The shift from acetonitrile-based systems to those utilizing 2-propanol offers considerable environmental advantages. orientjchem.org 2-Propanol is less harmful to aquatic life and is more readily biodegradable compared to acetonitrile, which is slightly persistent in water. researchgate.netdcceew.gov.au

A Life-Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental footprint of a product or process, from raw material extraction to final disposal. nih.govrsc.org For solvents used in the pharmaceutical industry, the manufacturing of the virgin solvent and the subsequent waste management, which often involves incineration, are major contributors to life-cycle emissions, particularly greenhouse gases. rsc.orgrsc.org

Economic and Practical Considerations for Industrial Implementation

The industrial adoption of greener solvents is contingent not only on their environmental benefits but also on economic viability and practical feasibility. researchgate.net The substitution of acetonitrile with 2-propanol presents a compelling case on both fronts.

Economically, 2-propanol is generally lower in cost compared to acetonitrile, the price of which has been subject to significant volatility and unforeseen increases. waters.comnih.govresearchgate.net This cost advantage can lead to substantial savings, especially in large-scale purification applications where solvent consumption is high. chromatographytoday.com One study noted that for purification applications, approximately 50% less 2-propanol was used compared to acetonitrile for similar samples, resulting in further cost reductions. chromatographytoday.com

ConsiderationAcetonitrile (ACN)2-Propanol (IPA)Reference
Relative CostHigher, subject to price volatilityLower and more stable waters.comnih.govresearchgate.net
Practical ChallengeLow viscosity, low system backpressureHigh viscosity, leads to high system backpressure chromatographytoday.com
Implementation StrategyStandard operating proceduresRequires method modification (e.g., heating columns) to manage pressure chromatographytoday.combgb-info.com
Solvent ConsumptionStandardPotentially lower volumes needed for some purifications chromatographytoday.com

From a practical standpoint, the primary hurdle for implementation is the high viscosity of 2-propanol. chromatographytoday.com This necessitates modifications to existing chromatography systems, such as the integration of column heaters to reduce backpressure. chromatographytoday.com While this requires an initial investment in equipment adaptation, the long-term economic and environmental benefits often justify the transition. chromatographytoday.comresearchgate.net Furthermore, the use of 2-propanol can sometimes offer unexpected advantages in chromatography, such as different selectivity, which can be exploited to achieve purifications not possible with acetonitrile. chromatographytoday.com

Computational and Theoretical Investigations of Acetonitrile 2 Propanol Systems

Molecular Dynamics (MD) Simulations of Acetonitrile-2-Propanol Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide a detailed picture of the interactions between acetonitrile (B52724) and 2-propanol at the atomic level. These simulations can elucidate the structure of the liquid mixture, the formation and dynamics of hydrogen bonds, and the transport properties of the system.

In simulations of similar systems, such as acetonitrile in aqueous solutions or with other organic solvents, researchers have utilized force fields like GROMOS to model the intermolecular forces. nih.gov These studies often focus on radial distribution functions to describe the local liquid structure and the analysis of hydrogen bonding patterns. For the acetonitrile-2-propanol system, MD simulations would be instrumental in understanding how the polar and aprotic nature of acetonitrile influences the hydrogen-bonding network of 2-propanol.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Associations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a means to investigate the electronic structure and energetics of molecular associations between acetonitrile and 2-propanol. These calculations can provide accurate information about the geometry, interaction energies, and vibrational frequencies of dimers and larger clusters of these molecules.

DFT methods, such as M06-2X with a def2-TZVP basis set, have been successfully applied to a wide range of organic molecules to determine their thermodynamic properties with a good balance of accuracy and computational cost. researchgate.net For the acetonitrile-2-propanol system, DFT calculations could be used to explore the nature of the interactions, which are expected to be a combination of dipole-dipole forces and hydrogen bonding between the nitrogen atom of acetonitrile and the hydroxyl group of 2-propanol. The results of these calculations are fundamental for parameterizing the force fields used in MD simulations and for understanding the origins of the macroscopic behavior of the mixture.

Equation of State (EoS) Modeling for Phase Behavior Prediction

Equations of State (EoS) are thermodynamic models that relate the pressure, volume, and temperature of a substance. For mixtures, EoS are used to predict phase equilibria, such as vapor-liquid equilibrium (VLE). The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a modern EoS that has shown great promise in accurately modeling the phase behavior of complex fluid mixtures, including those containing associating components like alcohols. ias.ac.inresearchgate.net

The PC-SAFT model accounts for molecular size, chain length, and association interactions (like hydrogen bonding) through specific molecular parameters. For the acetonitrile-2-propanol system, the PC-SAFT model would require pure component parameters for both acetonitrile and 2-propanol, as well as a binary interaction parameter (k_ij) to correct for the deviations from simple mixing rules. ias.ac.in By fitting this model to experimental VLE data, it is possible to obtain a reliable tool for predicting the phase behavior of this mixture over a wide range of conditions.

Table 1: Illustrative PC-SAFT Pure Component Parameters for Similar Compounds

CompoundSegment Number (m)Segment Diameter (σ) [Å]Dispersion Energy (u/k_B) [K]Association Energy (ε^A_i_B_i/k_B) [K]Association Volume (κ^A_i_B_i)
Acetonitrile1.80513.2345227.14--
1-Propanol (B7761284)2.65483.4716239.9926000.01

Note: These parameters are for illustrative purposes and may not be the optimized values for the acetonitrile-2-propanol system.

Activity Coefficient Models for Solution Non-Ideality (e.g., Wilson, NRTL, UNIQUAC)

Activity coefficient models are essential for describing the deviation of liquid mixtures from ideal behavior. The Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasi-Chemical (UNIQUAC) models are widely used in chemical engineering for the correlation and prediction of VLE and liquid-liquid equilibria (LLE). researchgate.netnist.gov These models use binary interaction parameters that are determined by fitting experimental phase equilibrium data.

For the acetonitrile-2-propanol system, these models can be used to represent the complex molecular interactions that lead to non-ideal phase behavior. For instance, a study on a quaternary LLE system including acetonitrile and 2-propanol successfully used the extended UNIQUAC and modified Wilson models to correlate the experimental data. unal.edu.coacs.org The binary parameters obtained from such correlations are crucial for the design and simulation of separation processes like distillation.

Table 2: Example of Wilson Model Binary Interaction Parameters for a Related System (Acetonitrile (1) + n-Propanol (2))

ParameterValue
a_121048.9
a_21-2426.4

Note: These parameters are for the acetonitrile/n-propanol system and are provided for illustrative purposes. nist.gov Specific parameters for the acetonitrile/2-propanol system would need to be determined from experimental data.

Empirical and Semi-Empirical Correlation Models for Mixture Properties (e.g., Redlich-Kister, Jouyban-Acree, Apelblat, λh model, Myers-Scott, Fu et al., Wang-Chen)

A variety of empirical and semi-empirical models are employed to correlate the physical and thermodynamic properties of liquid mixtures, such as density, viscosity, and excess molar volumes. The Redlich-Kister equation is a widely used polynomial expression to fit excess properties of binary mixtures. researchgate.netnist.gov

The Jouyban-Acree model is another versatile model used to correlate the solubility of solutes in mixed solvent systems as a function of both temperature and solvent composition. acs.org Studies on the solubility of various compounds in binary mixtures of acetonitrile and alcohols, including 2-propanol, have demonstrated the high accuracy of the Jouyban-Acree model. acs.org The Apelblat and λh models are also commonly used for solubility correlation. e-sc.org

Table 3: General Form of the Redlich-Kister Equation for Excess Molar Volume (V^E)

V^E = x_1 * x_2 * Σ_(i=0)^n * A_i * (x_1 - x_2)^i

Where:

V^E is the excess molar volume

x_1 and x_2 are the mole fractions of the components

A_i are the adjustable parameters determined from experimental data

n is the degree of the polynomial

Linear Solvation Energy Relationship (LSER) Analyses for Solvent Effects

Linear Solvation Energy Relationships (LSER) are a powerful tool for understanding and quantifying the different types of intermolecular interactions that contribute to solute-solvent interactions. The LSER model, often referred to as the Abraham model, correlates a wide range of solvent-dependent properties (such as solubility, partition coefficients, and chromatographic retention) with a set of solute and solvent parameters that describe different aspects of these interactions.

The general form of the LSER equation is:

log(SP) = c + eE + sS + aA + bB + vV

Where:

SP is the solvent property of interest.

E, S, A, B, and V are solute parameters representing excess molar refraction, dipolarity/polarizability, hydrogen bond acidity, hydrogen bond basicity, and McGowan characteristic volume, respectively.

e, s, a, b, and v are the corresponding complementary solvent parameters that quantify the solvent's capacity for these interactions.

Table 4: LSER Solvent Parameters for Pure Acetonitrile and 2-Propanol

Solventesabv
Acetonitrile0.000.750.150.400.96
2-Propanol0.000.480.330.481.03

Note: These are representative literature values and may vary slightly depending on the experimental method and data set used for their determination.

Q & A

Q. What factors determine the choice between acetonitrile and 2-propanol in solubility studies of organic compounds?

The solubility of compounds like ascorbic acid or succinic anhydride depends on solvent polarity, hydrogen-bonding capacity, and temperature. For instance, 2-propanol (less polar) and acetonitrile (polar aprotic) exhibit distinct solubility profiles. Experimental data can be modeled using the modified Apelblat equation or Van’t Hoff model to predict temperature-dependent solubility . Researchers should prioritize solvent purity (e.g., HPLC-grade) and validate results against thermodynamic models to ensure reproducibility.

Q. How can acetonitrile and 2-propanol be optimized in mobile phases for planar chromatography (HPTLC)?

In HPTLC separations of amino acids, mobile phases containing 2-propanol, acetonitrile, and tetrahydrofuran (e.g., 2-propanol:water:acetic acid 89.5:9.5:1) improve resolution. Acetic acid (1%) enhances selectivity in 2-propanol-based phases, while acetonitrile-water mixtures (4:1) reduce tailing. Multiple development steps and post-run densitometry at 415 nm ensure accurate quantification .

Advanced Questions

Q. How to resolve retention time discrepancies in gradient elution chromatography when using 2-propanol versus acetonitrile?

Systematic deviations in retention times arise from slower column equilibration with 2-propanol compared to acetonitrile. These discrepancies are pronounced after mobile-phase composition changes. To mitigate this, extend equilibration times for 2-propanol gradients or use methanol (negligible deviations) for critical separations. Computational simulations of gradient deformation can also guide method adjustments .

Q. What methodological approaches improve enantioselective separations in SFC using acetonitrile-alcohol mixtures?

In supercritical fluid chromatography (SFC), acetonitrile’s weak elution strength necessitates blending with alcohols (e.g., 2-propanol) to enhance polarity and resolution. For chiral separations, alcohol-rich mobile phases (e.g., 2-propanol with 5–10% acetonitrile) improve peak symmetry and reduce analysis time. Method optimization should balance solvent viscosity and modifier effects on polysaccharide-based chiral columns .

Q. How does the addition of 2-propanol to acetonitrile/water mobile phases enhance protein separation in reversed-phase HPLC?

Adding 2-propanol as a "third solvent" alters selectivity by modifying hydrophobic interactions. For high-molecular-weight proteins, a mobile phase of acetonitrile/water/TFA with 5–10% 2-propanol improves resolution between closely eluting peaks. This approach reduces aggregation and enhances mass transfer kinetics, critical for maintaining protein stability during runs .

Q. What experimental strategies address viscosity-related challenges in LC-MS methods using acetonitrile/2-propanol gradients?

High viscosity in 2-propanol-rich mobile phases can impede flow rates and ionization efficiency in LC-MS. A stepwise gradient (e.g., 95% acetonitrile to 5% over 25 min) with post-run column re-equilibration (7 min) mitigates pressure fluctuations. Including ammonium formate (5 mM) enhances ionizability, while MassHunter or XCMS software aids in resolving co-eluting metabolites .

Methodological Notes

  • Data Contradictions : Evidence highlights that 2-propanol causes retention time deviations in gradient elution but improves resolution as a third solvent. These context-dependent effects underscore the need for pilot studies .
  • Thermodynamic Modeling : Solubility studies should report both experimental data (e.g., succinic anhydride in 2-propanol) and model correlations (Apelblat equation) to support crystallization process design .

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